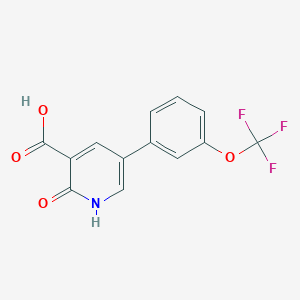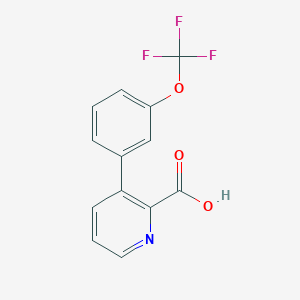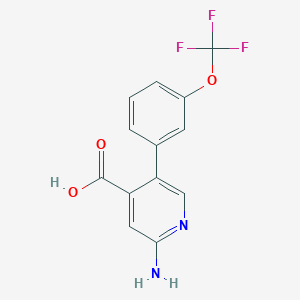
2-Chloro-5-(3-trifluoromethoxyphenyl)nicotinic acid, 95%
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Chloro-5-(3-trifluoromethoxyphenyl)nicotinic acid, 95% (2C5T3MPA) is an organic compound with a broad range of applications in the fields of science, medicine, and engineering. It is a highly versatile compound that has a wide range of uses in scientific research, laboratory experiments, and industrial processes. 2C5T3MPA is most commonly used as a reagent, catalyst, or intermediate in organic synthesis. It has also been used in the development of pharmaceuticals, biochemicals, and other materials.
作用機序
2-Chloro-5-(3-trifluoromethoxyphenyl)nicotinic acid, 95% acts as an inhibitor of enzymes, such as cytochrome P450s. It binds to the active site of the enzyme and blocks the binding of substrates. This prevents the enzyme from catalyzing the reaction and thus inhibits the enzyme’s activity.
Biochemical and Physiological Effects
2-Chloro-5-(3-trifluoromethoxyphenyl)nicotinic acid, 95% has been shown to have a variety of biochemical and physiological effects. It has been shown to inhibit the activity of cytochrome P450s, which can lead to changes in drug metabolism. Additionally, 2-Chloro-5-(3-trifluoromethoxyphenyl)nicotinic acid, 95% has been shown to inhibit the activity of other enzymes, such as proteases and kinases.
実験室実験の利点と制限
2-Chloro-5-(3-trifluoromethoxyphenyl)nicotinic acid, 95% has several advantages for use in laboratory experiments. It is a highly versatile compound that can be used in a variety of organic synthesis reactions. Additionally, it is a relatively stable compound that is not easily degraded under normal laboratory conditions. However, 2-Chloro-5-(3-trifluoromethoxyphenyl)nicotinic acid, 95% is a relatively expensive compound and may be difficult to obtain in large quantities.
将来の方向性
There are several potential future directions for research involving 2-Chloro-5-(3-trifluoromethoxyphenyl)nicotinic acid, 95%. One potential direction is the development of new synthetic methods for the preparation of 2-Chloro-5-(3-trifluoromethoxyphenyl)nicotinic acid, 95% and related compounds. Additionally, further research into the biochemical and physiological effects of 2-Chloro-5-(3-trifluoromethoxyphenyl)nicotinic acid, 95% may lead to new therapeutic applications for this compound. Finally, further research into the mechanism of action of 2-Chloro-5-(3-trifluoromethoxyphenyl)nicotinic acid, 95% may lead to the development of new inhibitors of cytochrome P450s and other enzymes.
合成法
2-Chloro-5-(3-trifluoromethoxyphenyl)nicotinic acid, 95% can be synthesized in a variety of ways. The most common method is the reaction of 2-chloro-5-(3-trifluoromethoxyphenyl)nicotinic acid and a base, such as potassium carbonate or sodium hydroxide. The reaction is carried out in an aqueous solution at room temperature. The resulting product is a white solid that can be isolated by filtration or crystallization.
科学的研究の応用
2-Chloro-5-(3-trifluoromethoxyphenyl)nicotinic acid, 95% has been used in a wide range of scientific research applications. It has been used as a reagent in the synthesis of a variety of organic compounds, including pharmaceuticals, biochemicals, and other materials. It has also been used as a catalyst in the synthesis of organic compounds. Additionally, 2-Chloro-5-(3-trifluoromethoxyphenyl)nicotinic acid, 95% has been used in the development of analytical methods, such as HPLC and LC-MS, as well as in the study of enzyme kinetics and protein-ligand interactions.
特性
IUPAC Name |
2-chloro-5-[3-(trifluoromethoxy)phenyl]pyridine-3-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H7ClF3NO3/c14-11-10(12(19)20)5-8(6-18-11)7-2-1-3-9(4-7)21-13(15,16)17/h1-6H,(H,19,20) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UUJURJRESLMVBG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)OC(F)(F)F)C2=CC(=C(N=C2)Cl)C(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H7ClF3NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00688241 |
Source


|
| Record name | 2-Chloro-5-[3-(trifluoromethoxy)phenyl]pyridine-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00688241 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
317.65 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1258616-79-3 |
Source


|
| Record name | 2-Chloro-5-[3-(trifluoromethoxy)phenyl]pyridine-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00688241 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![3-[3-(Cyclopropylaminocarbonyl)phenyl]picolinic acid, 95%](/img/structure/B6393552.png)
![6-[3-(Cyclopropylaminocarbonyl)phenyl]nicotinic acid, 95%](/img/structure/B6393559.png)
![2-Amino-5-[3-(cyclopropylaminocarbonyl)phenyl]nicotinic acid, 95%](/img/structure/B6393563.png)
![3-[3-(Cyclopropylaminocarbonyl)phenyl]isonicotinic acid, 95%](/img/structure/B6393571.png)
![5-[3-(Cyclopropylaminocarbonyl)phenyl]-2-hydroxyisonicotinic acid, 95%](/img/structure/B6393584.png)
![2-Amino-5-[3-(cyclopropylaminocarbonyl)phenyl]isonicotinic acid, 95%](/img/structure/B6393586.png)
![6-[3-(Cyclopropylaminocarbonyl)phenyl]picolinic acid, 95%](/img/structure/B6393588.png)
![5-[3-(Cyclopropylaminocarbonyl)phenyl]-2-hydroxynicotinic acid, 95%](/img/structure/B6393593.png)
![2-Chloro-5-[3-(cyclopropylaminocarbonyl)phenyl]isonicotinic acid, 95%](/img/structure/B6393598.png)
![5-[3-(Cyclopropylaminocarbonyl)phenyl]-6-hydroxynicotinic acid, 95%](/img/structure/B6393601.png)
![5-[3-(Cyclopropylaminocarbonyl)phenyl]picolinic acid, 95%](/img/structure/B6393612.png)


